molecular formula C17H19NO B14384334 3-[Methyl(4-methylphenyl)amino]-1-phenylpropan-1-one CAS No. 89787-32-6

3-[Methyl(4-methylphenyl)amino]-1-phenylpropan-1-one

Katalognummer: B14384334
CAS-Nummer: 89787-32-6
Molekulargewicht: 253.34 g/mol
InChI-Schlüssel: RRHSGLQEFSHQGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[Methyl(4-methylphenyl)amino]-1-phenylpropan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group attached to a propanone backbone, with a methyl-substituted aniline group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(4-methylphenyl)amino]-1-phenylpropan-1-one typically involves the reaction of 4-methylaniline with acetophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, which facilitates the formation of the desired product through a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions

3-[Methyl(4-methylphenyl)amino]-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

3-[Methyl(4-methylphenyl)amino]-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-[Methyl(4-methylphenyl)amino]-1-phenylpropan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-[Methyl(4-methylphenyl)amino]-1-phenylpropan-1-one: Similar in structure but with different substituents on the phenyl rings.

    4-Methyl-3-[(4-methylphenyl)amino]phenol: Another aromatic compound with similar functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both aniline and ketone functionalities. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

89787-32-6

Molekularformel

C17H19NO

Molekulargewicht

253.34 g/mol

IUPAC-Name

3-(N,4-dimethylanilino)-1-phenylpropan-1-one

InChI

InChI=1S/C17H19NO/c1-14-8-10-16(11-9-14)18(2)13-12-17(19)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3

InChI-Schlüssel

RRHSGLQEFSHQGG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N(C)CCC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.